Sodium 4-methoxybenzene-1-sulfinate
Overview
Description
Sodium 4-methoxybenzene-1-sulfinate is an organic sulfur compound with the molecular formula C7H7NaO3S. It is commonly used in organic synthesis as both an oxidizing and reducing agent. This compound appears as a white crystalline powder and is soluble in water and some organic solvents .
Mechanism of Action
- Sodium 4-methoxybenzene-1-sulfinate (also known as 4-methoxybenzenesulfinate) primarily interacts with two enzymes:
- Collagenase 3 : This enzyme plays a role in tissue remodeling and degradation of collagen. This compound may modulate its activity .
- Stromelysin-1 : Another matrix metalloproteinase involved in extracellular matrix remodeling. The compound may affect its function .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-methoxybenzene-1-sulfinate can be synthesized by heating sodium sulfite, 4-methoxybenzenesulfonyl chloride, and sodium bicarbonate in water at 70-80°C for 4 hours . This method ensures the formation of the desired sulfinate salt.
Industrial Production Methods: Industrial production of this compound typically involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can reduce oxygen and hydrogen peroxide.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Major Products:
Oxidation: Produces 4-methoxybenzenesulfonic acid.
Reduction: Yields 4-methoxybenzene.
Substitution: Forms various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium 4-methylbenzenesulfinate
Comparison: Sodium 4-methoxybenzene-1-sulfinate is unique due to the presence of a methoxy group, which enhances its solubility in organic solvents and modifies its reactivity compared to other sulfinates. This makes it particularly useful in specific synthetic applications where other sulfinates may not be as effective .
Properties
IUPAC Name |
sodium;4-methoxybenzenesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c1-10-6-2-4-7(5-3-6)11(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEDOEPVMYKFAB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6462-50-6 | |
Record name | sodium 4-methoxybenzene-1-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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